molecular formula C29H21N3O B11967867 N'-[(E)-biphenyl-4-ylmethylidene]-2-phenylquinoline-4-carbohydrazide

N'-[(E)-biphenyl-4-ylmethylidene]-2-phenylquinoline-4-carbohydrazide

Cat. No.: B11967867
M. Wt: 427.5 g/mol
InChI Key: IFQLMFLYCDVHLQ-TWKHWXDSSA-N
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Description

N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation of biphenyl-4-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions may vary, but common parameters include heating the reaction mixture to around 60-80°C for several hours.

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological targets, such as enzymes, by inhibiting their activity. The compound’s structure allows it to participate in various molecular interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-[1,1’-biphenyl]-4-ylmethylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to its specific structural features, such as the presence of both biphenyl and quinoline moieties. These features enhance its ability to form stable complexes and interact with various biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C29H21N3O

Molecular Weight

427.5 g/mol

IUPAC Name

2-phenyl-N-[(E)-(4-phenylphenyl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C29H21N3O/c33-29(32-30-20-21-15-17-23(18-16-21)22-9-3-1-4-10-22)26-19-28(24-11-5-2-6-12-24)31-27-14-8-7-13-25(26)27/h1-20H,(H,32,33)/b30-20+

InChI Key

IFQLMFLYCDVHLQ-TWKHWXDSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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